
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol is a boronic acid derivative with the molecular formula C14H22BN3O3 and a molecular weight of 291.16 g/mol. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol typically involves the reaction of 6-Amino-5-(dimethylcarbamoyl)pyridine with pinacol borane. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
科学的研究の応用
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to form stable boronic ester bonds.
Material Science: Used in the development of new materials with unique properties.
Biological Research: Studied for its interactions with biological molecules and potential use in drug delivery systems.
作用機序
The mechanism of action of 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol involves the formation of boronic ester bonds with various substrates. These bonds are stable yet reversible, making the compound useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
類似化合物との比較
Similar Compounds
3-Pyridinylboronic Acid: Another boronic acid derivative used in similar types of reactions.
6-(Piperidin-1-yl)pyridine-3-boronic Acid Pinacol Ester: A structurally similar compound with different functional groups.
Uniqueness
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications.
特性
分子式 |
C14H26BN3O5 |
|---|---|
分子量 |
327.19 g/mol |
IUPAC名 |
[6-amino-5-(dimethylcarbamoyl)pyridin-3-yl]boronic acid;2,3-dimethylbutane-2,3-diol |
InChI |
InChI=1S/C8H12BN3O3.C6H14O2/c1-12(2)8(13)6-3-5(9(14)15)4-11-7(6)10;1-5(2,7)6(3,4)8/h3-4,14-15H,1-2H3,(H2,10,11);7-8H,1-4H3 |
InChIキー |
KMXOYODABVVUNK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)N)C(=O)N(C)C)(O)O.CC(C)(C(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


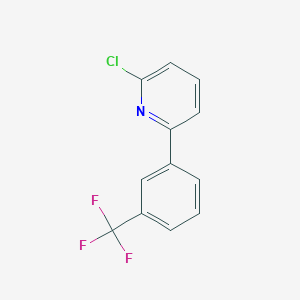
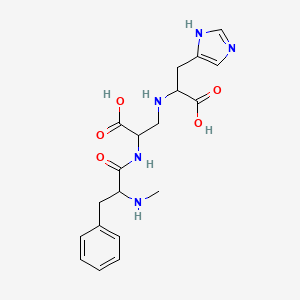
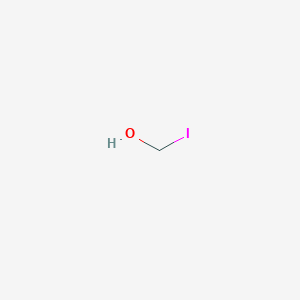

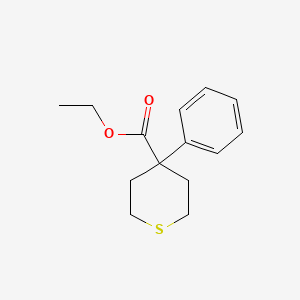

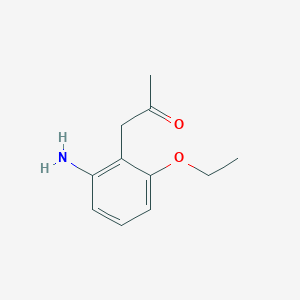

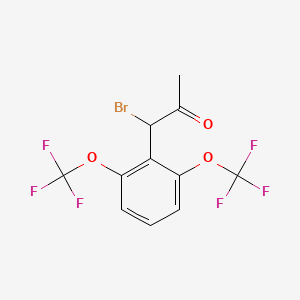
![7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14069860.png)

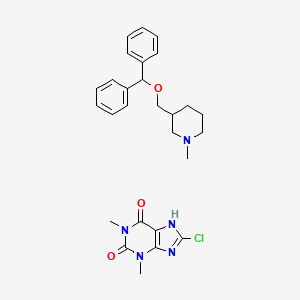
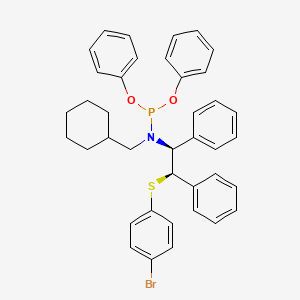
![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
